molecular formula C17H12ClNO2S B5857618 2-(4-chlorophenyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one

2-(4-chlorophenyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one

Cat. No. B5857618
M. Wt: 329.8 g/mol
InChI Key: ODKMAMSQIZHFHF-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one, commonly known as CMBO, is a chemical compound that has recently gained attention in the field of scientific research. CMBO has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further studies.

Mechanism of Action

The mechanism of action of CMBO is not fully understood, but it is believed to act by inhibiting various signaling pathways in cells. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. CMBO has also been found to inhibit the activity of STAT3, a transcription factor that is overexpressed in many types of cancer.
Biochemical and Physiological Effects
CMBO has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, CMBO has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells. CMBO has also been found to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

CMBO has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities, making it a versatile compound for scientific research. However, CMBO also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, its anti-cancer activity has only been tested in vitro and in vivo, and further studies are needed to determine its efficacy in humans.

Future Directions

There are several future directions for the study of CMBO. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to test its efficacy in animal models of cancer and other diseases. Additionally, the development of analogs of CMBO with improved activity and selectivity could lead to the discovery of novel therapeutics. Finally, the use of CMBO in combination with other drugs could lead to synergistic effects and improved treatment outcomes.
Conclusion
In conclusion, 2-(4-chlorophenyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one is a promising compound for scientific research. It exhibits a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. Its mechanism of action is not fully understood, and further studies are needed to determine its efficacy in humans. However, the development of CMBO and its analogs could lead to the discovery of novel therapeutics for the treatment of cancer and other diseases.

Synthesis Methods

CMBO can be synthesized through a multi-step process that involves the condensation of 4-chlorobenzaldehyde and 4-(methylthio)benzaldehyde in the presence of sodium hydroxide. The resulting product is then subjected to cyclization with oxalic acid, which yields CMBO. The synthesis of CMBO has been optimized to yield high purity and yield, making it an ideal starting material for scientific research.

Scientific Research Applications

CMBO has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, CMBO has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-viral activity against the herpes simplex virus.

properties

IUPAC Name

(4E)-2-(4-chlorophenyl)-4-[(4-methylsulfanylphenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2S/c1-22-14-8-2-11(3-9-14)10-15-17(20)21-16(19-15)12-4-6-13(18)7-5-12/h2-10H,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKMAMSQIZHFHF-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-2-(4-chlorophenyl)-4-[(4-methylsulfanylphenyl)methylidene]-1,3-oxazol-5-one

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